2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-[cyclopropyl(1-phenylpropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-14(12-6-4-3-5-7-12)15(10-11-16)13-8-9-13/h3-7,13-14,16H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSPMMIVUKYXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Microbial Selection
The synthesis begins with the preparation of racemic 2-amino-1-phenylethanol derivatives. Microorganisms such as Staphylococcus spp. or Rhodococcus spp. are employed to asymmetrically reduce aminoketone precursors (e.g., α-aminoacetophenone) to yield (R)- or (S)-enantiomers. For example:
Hydroxyl Group Protection and Functionalization
The hydroxyl group of the aminoethanol intermediate is protected using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during subsequent steps:
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Reaction Time : 4 h
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Yield : 91%
Sequential Alkylation and Amination Strategy
Ethanolamine Moiety Incorporation
The amine intermediate is coupled with ethylene oxide under high-pressure conditions to introduce the ethanolamine group:
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Pressure : 5 bar
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Reaction Time : 8 h
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Yield : 68%
Coupling Reagent-Mediated Synthesis
Carbodiimide-Based Amide Bond Formation
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) facilitate the coupling of cyclopropyl-(1-phenyl-propyl)-amine with glycolic acid derivatives:
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Molar Ratio : 1:1.1:1.4 (amine:ester:HATU)
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Temperature : RT, 18 h
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Yield : 89%
Ester Hydrolysis to Ethanolamine
The ethyl ester is hydrolyzed using lithium hydroxide to yield the final product:
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Reaction Time : 2 h
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Yield : 95%
Spectroscopic Characterization and Purity Analysis
Nuclear Magnetic Resonance (NMR) Data
Infrared (IR) Spectroscopy
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Optical Purity | Key Advantage |
|---|---|---|---|---|
| Microbial Reduction | 82% | 98% | 94% ee | High enantioselectivity |
| Alkylation-Amination | 68% | 95% | N/A | Scalability |
| HATU Coupling | 89% | 97% | N/A | Rapid amide bond formation |
Challenges and Optimization Opportunities
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Microbial Method Limitations : Long incubation times (24–48 h) and substrate specificity restrict broad applicability.
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Coupling Reagent Cost : HATU is expensive ($320/g), necessitating alternatives like EDCI for large-scale synthesis.
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Purification Complexity : Silica gel chromatography remains the primary purification method, contributing to 15–20% yield loss .
Chemical Reactions Analysis
Types of Reactions
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is of interest in the development of new therapeutic agents. Its structural similarity to phenylethanolamines suggests potential activity as a modulator of neurotransmitter systems. Research indicates that derivatives of phenylethanolamines can influence metabolic processes and may have applications in treating conditions such as obesity and diabetes by modulating lipolysis in adipocytes .
Chemical Biology
The compound's cyclopropane moiety contributes to its reactivity, making it a valuable tool in bioorthogonal chemistry. Cyclopropene derivatives have been employed for selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes . The high ring strain associated with cyclopropenes allows for rapid reactions under mild conditions, enhancing their utility in biological settings.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various reactions, including:
- Diels-Alder Reactions : The cyclopropene unit can engage in stereoselective Diels-Alder reactions, yielding valuable cyclic compounds .
- Functionalization : The amino group can be easily modified to produce a range of derivatives with tailored biological activities.
Agrochemical Development
Research into cyclopropene derivatives has shown promise as plant growth regulators. Studies indicate that certain derivatives can affect plant growth patterns, potentially leading to new herbicides or growth enhancers . This application is particularly relevant given the increasing need for sustainable agricultural practices.
Case Studies
Mechanism of Action
The mechanism of action of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The table below compares 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol with two structurally related compounds from published sources:
Key Observations:
Substituent-Driven Differences: The 1-phenyl-propyl group in the target compound introduces steric bulk and aromaticity, which may influence solubility and receptor binding compared to the phenol group in or the benzyl group in . The cyclopropylmethyl substituent in enhances rigidity, whereas the methyl-cyclopropyl group in adds conformational constraints.
Biological Activity
2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is characterized by its cyclopropyl and phenyl groups, which contribute to its biological activity through interactions with various molecular targets. Its chemical structure allows it to undergo several reactions, including oxidation, reduction, and substitution, which can affect its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of these targets, leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing pathways related to neurotransmission and metabolic regulation.
Biological Activity Overview
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and specific strain tested.
- Anticancer Potential : Research indicates that this compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. Studies have shown that derivatives of similar structures exhibit significant activity against specific cancer cell lines.
- Anti-obesity Effects : Some derivatives of this compound are being explored for their potential as anti-obesity agents due to their selective action on β3-adrenergic receptors, which play a role in lipolysis and energy expenditure .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli, indicating moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of prostate cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the exact pathways involved .
| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Moderate activity |
| Antimicrobial | Staphylococcus aureus | 40 | Comparable to ceftriaxone |
| Anticancer | Prostate cancer cell line | N/A | Induced apoptosis |
Research Findings
Recent studies have highlighted the compound's potential as a precursor for drug development. Its ability to selectively target β3-adrenergic receptors suggests applications in metabolic disorders such as obesity and diabetes management .
Additionally, ongoing research is focusing on optimizing the synthesis of this compound and its derivatives to enhance biological activity and reduce side effects. The use of microorganisms for the production of optically active forms has also been explored, indicating a sustainable approach to synthesizing bioactive compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylamine derivatives react with α-branched carbonyl intermediates (e.g., 1-phenylpropanal) under catalytic hydrogenation (e.g., Pd/C, H₂) to form the secondary amine. Stereochemical control is critical: chiral catalysts (e.g., Ru-BINAP) or chiral auxiliaries may be employed to favor specific enantiomers . Temperature (20–80°C) and solvent polarity (e.g., THF vs. ethanol) significantly impact reaction rates and diastereomer ratios. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. How can researchers characterize the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols:
- pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS to identify hydrolysis products (e.g., cleavage of the ethanolamine moiety).
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Forced degradation at 80–100°C in inert atmospheres (N₂) can reveal oxidative byproducts .
Q. What spectroscopic techniques are most effective for structural elucidation, particularly for resolving stereoisomers?
- Methodological Answer :
- NMR : ¹H-¹³C HSQC and NOESY experiments differentiate diastereomers by correlating cyclopropyl ring protons with adjacent substituents. For example, coupling constants (J values) between cyclopropyl C-H and adjacent N-H protons can confirm spatial proximity .
- IR : Stretching frequencies for -OH (3200–3600 cm⁻¹) and amine N-H (3300–3500 cm⁻¹) validate functional groups.
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction mechanisms and optimize synthetic routes for this compound?
- Methodological Answer :
- Transition state modeling : Use Gaussian or ORCA software to calculate activation energies (ΔG‡) for key steps (e.g., Curtius rearrangements or cyclopropane ring opening). Compare with experimental kinetic data (e.g., Eyring plots from NMR kinetics) .
- Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields. For instance, polar aprotic solvents (DMF) may stabilize zwitterionic intermediates in amidation reactions .
Q. What strategies address contradictions in reported biological activity data (e.g., receptor binding vs. enzymatic inhibition)?
- Methodological Answer :
- Target validation : Perform competitive binding assays (e.g., radioligand displacement) against off-target receptors (e.g., GPCRs) to confirm specificity.
- Enzymatic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Ki) under physiologically relevant conditions (pH 7.4, 37°C). Discrepancies may arise from assay buffers (e.g., DMSO concentrations >1% denature enzymes) .
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric effects : The cyclopropyl ring’s rigidity may hinder transmetalation in Pd-catalyzed couplings. Use bulky ligands (SPhos) to stabilize Pd intermediates.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase electrophilicity, enhancing oxidative addition rates. Monitor via <sup>19</sup>F NMR if fluorinated analogs are synthesized .
Q. What experimental designs resolve conflicting data on the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer :
- Microsome incubation : Compare human vs. rodent liver microsomes with NADPH cofactors. Use LC-MS/MS to quantify parent compound depletion and metabolite formation (e.g., O-dealkylation products).
- CYP inhibition assays : Identify metabolizing enzymes using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Conflicting data may stem from interspecies variability in CYP expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
